molecular formula C13H19ClFNO B1341335 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride CAS No. 1172742-77-6

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1341335
CAS No.: 1172742-77-6
M. Wt: 259.75 g/mol
InChI Key: PPXMNUJKNKJFGK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride and piperidine.

    Reaction: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: This reaction results in the formation of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Substitution Reactions: Formation of various substituted derivatives.

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of corresponding alcohols.

    Hydrolysis: Formation of the parent amine and corresponding acids.

Scientific Research Applications

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and activity. The piperidine ring enhances its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzyl chloride
  • 3-Fluoro-4-methoxy-benzyl-hydrazine

Comparison:

  • 3-Fluoro-4-methoxybenzyl chloride: This compound is a precursor in the synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. It lacks the piperidine ring, making it less complex.
  • 3-Fluoro-4-methoxy-benzyl-hydrazine: This compound contains a hydrazine group instead of a piperidine ring, leading to different chemical properties and potential applications.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and methoxy group on the benzyl moiety, combined with the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMNUJKNKJFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588815
Record name 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172742-77-6
Record name 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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